Tak1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

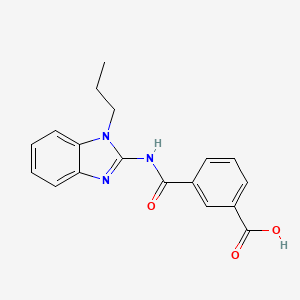

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22) |

InChI Key |

OWYWEJQTFNMMSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tak1-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and oncogenic pathways. Its activation by stimuli such as TGF-β, TNF-α, and IL-1β triggers downstream cascades including the NF-κB and MAPK pathways. Consequently, TAK1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Tak1-IN-4, a potent and selective inhibitor of TAK1. This document summarizes its biochemical potency, kinase selectivity, and provides detailed experimental protocols for its characterization, serving as a valuable resource for researchers in the field.

Core Mechanism of Action

This compound belongs to a class of 2,4-1H-imidazole carboxamides designed as potent and selective inhibitors of TAK1.[1] X-ray crystallography studies have revealed a distinct binding mode for this class of inhibitors compared to other TAK1 inhibitors. The core imidazole structure binds to the hinge region of the kinase, and a unique amide flip is observed in this region.[1] This interaction stabilizes the kinase in an inactive conformation, thereby preventing the phosphorylation and activation of its downstream substrates.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the TAK1 kinase domain. By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate from ATP to downstream signaling proteins, effectively blocking the propagation of inflammatory and other TAK1-mediated signals.

Quantitative Data

The following tables summarize the available quantitative data for representative compounds from the 2,4-1H-imidazole carboxamide series, to which this compound belongs.

Table 1: In Vitro Biochemical Potency of Imidazole-based TAK1 Inhibitors[1]

| Compound | TAK1-TAB1 IC50 (μM) |

| 22 | 0.55 |

| 53 | <0.005 |

| 54 | <0.005 |

Biochemical LanthaScreen assay with TAK1–TAB1 fusion protein in the presence of 10 μM ATP.

Table 2: Kinase Selectivity Profile of a Representative Imidazole-based TAK1 Inhibitor (Compound 22)[1]

| Kinase | Inhibition at 10 μM |

| TAK1 | >90% |

| ABL1(H369P) | >65% |

| EIF2AK1 | >65% |

| TNK2 | >65% |

| YANK1 | >65% |

Screening performed against a panel of 468 kinases (KINOMEscan, DiscoverX). Only kinases with >65% inhibition are listed.

Table 3: Kinase Selectivity of a Highly Potent Imidazole-based TAK1 Inhibitor (Compound 53)[1]

| Kinase | Inhibition at 1 μM |

| TAK1 | >90% |

| CSNK2A1 | >65% |

| SCNK2A2 | >65% |

| FLT3(D835V) | >65% |

| PFCDPK1 | >65% |

| PIK3CD | >65% |

| PIP5K1C | >65% |

Screening performed against a panel of 468 kinases. Only kinases with >65% inhibition are listed.

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways. This compound acts by directly inhibiting the kinase activity of TAK1, thereby blocking the downstream activation of both the NF-κB and MAPK pathways.

Caption: TAK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Biochemical Potency Determination

The following diagram outlines a typical workflow for determining the biochemical potency (IC50) of a TAK1 inhibitor.

Caption: Workflow for Biochemical IC50 Determination.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™)[1]

This protocol is adapted from the methodology described for the characterization of the 2,4-1H-imidazole carboxamide series of TAK1 inhibitors.[1]

Materials:

-

TAK1-TAB1 fusion protein

-

ATP

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Prepare a mixture of TAK1-TAB1 enzyme and the Alexa Fluor™ 647-labeled tracer in assay buffer. Add this mixture to the wells containing the compounds.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for TAK1 (typically 10 µM).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the signal by adding the LanthaScreen™ Eu-anti-GST antibody.

-

Incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for TAK1 Inhibition (NF-κB Reporter Assay)

This protocol provides a general method for assessing the cellular activity of TAK1 inhibitors by measuring their effect on NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulating agent (e.g., TNF-α or IL-1β)

-

This compound (or other test compounds)

-

Reporter gene assay system (e.g., Luciferase Assay System)

-

96-well cell culture plates

Procedure:

-

Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

In Vivo Efficacy Model (Collagen-Induced Arthritis in Mice)

This protocol describes a general in vivo model for evaluating the anti-inflammatory efficacy of TAK1 inhibitors.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Induce arthritis in DBA/1 mice by immunization with an emulsion of bovine type II collagen and CFA on day 0.

-

On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

-

Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 25).

-

Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint inflammation, and assign a clinical score.

-

At the end of the study, collect tissues (e.g., paws, spleen, serum) for histological analysis and measurement of inflammatory biomarkers (e.g., cytokines).

-

Evaluate the efficacy of this compound by comparing the clinical scores, histological changes, and biomarker levels between the treated and vehicle control groups.

Conclusion

This compound is a potent and selective inhibitor of TAK1 kinase, representing a valuable tool for studying TAK1-mediated signaling and a promising lead for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information will aid researchers in the design and execution of studies aimed at further elucidating the therapeutic potential of TAK1 inhibition.

References

The Role of Tak1-IN-4 in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical upstream regulator of the nuclear factor-κB (NF-κB) signaling pathway. Its central role in inflammation, immunity, and cell survival has made it a compelling target for therapeutic intervention in a variety of diseases. This technical guide provides an in-depth overview of Tak1-IN-4, a potent and selective covalent inhibitor of TAK1, and its role in the modulation of the NF-κB pathway. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to TAK1 and the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the cellular response to a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors (TLRs). In its inactive state, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, a series of upstream signaling events converges on the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB dimers, which are then free to translocate to the nucleus and initiate the transcription of a multitude of genes involved in inflammation, immune responses, cell proliferation, and survival.

TAK1 plays a pivotal role as a central mediator in the activation of the IKK complex.[1][2] Various stimuli trigger the recruitment and activation of TAK1 through distinct adapter proteins. Once activated, TAK1 directly phosphorylates the IKKβ subunit of the IKK complex, leading to its activation and the subsequent downstream signaling cascade that culminates in NF-κB activation.[3][4]

This compound: A Covalent Inhibitor of TAK1

This compound, also identified in the scientific literature as compound 2, is a potent covalent inhibitor of TAK1. Its chemical formula is C18H17N3O3, and its CAS number is 1570374-32-1. This compound belongs to a class of 2,4-disubstituted pyrimidine inhibitors that irreversibly bind to a cysteine residue (Cys174) in the ATP-binding pocket of TAK1. This covalent interaction leads to the inactivation of the kinase.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data for this compound, which is referred to as "compound 2" in the cited literature.

| Parameter | Value | Assay Type | Reference |

| IC50 (TAK1) | 5.1 nM | Biochemical Kinase Assay | [5] |

| IC50 (TAK1) - 10 min incubation | 360 nM | Cellular Assay | [5] |

Mechanism of Action of this compound in the NF-κB Pathway

This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting and inactivating TAK1. By covalently binding to TAK1, the inhibitor prevents the phosphorylation and subsequent activation of the IKK complex. This blockade of IKK activation leads to the stabilization of IκBα, preventing its degradation and thereby sequestering NF-κB in the cytoplasm. The net result is the inhibition of NF-κB nuclear translocation and the suppression of NF-κB-dependent gene transcription.

Signaling Pathway Diagram

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of this compound in the NF-κB pathway.

Biochemical TAK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant TAK1.

Materials:

-

Recombinant active TAK1/TAB1 complex

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

-

Add the recombinant TAK1/TAB1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of IκBα Phosphorylation (Western Blot)

This assay assesses the ability of this compound to block the phosphorylation and subsequent degradation of IκBα in a cellular context.

Materials:

-

Cell line responsive to NF-κB stimulation (e.g., HeLa, HEK293, THP-1)

-

Cell culture medium and supplements

-

Stimulant (e.g., TNFα, IL-1β, or LPS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., TNFα at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and its inhibition by this compound.

Materials:

-

Cell line (e.g., HEK293)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Stimulant (e.g., TNFα)

-

This compound (dissolved in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the transfected cells with different concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity upon stimulation and the percentage of inhibition by this compound. Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of TAK1 that effectively blocks the activation of the NF-κB signaling pathway. Its mechanism of action, through the direct inhibition of TAK1 kinase activity, prevents the downstream phosphorylation of IKK and the subsequent degradation of IκBα. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to investigate the role of this compound in the NF-κB pathway and to explore its therapeutic potential in various disease models. The provided diagrams offer a clear visual representation of the complex signaling events and experimental procedures, facilitating a deeper understanding of this important research tool.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]

Unveiling Tak1-IN-4: A Technical Guide to a Type II Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of Tak1-IN-4, a notable Type II kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the inhibitor's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. Furthermore, this guide employs mandatory data visualization through Graphviz diagrams to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for understanding the core attributes of this compound.

Introduction to this compound: A Type II Inhibitor of TAK1

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central node in various signaling pathways. It plays a pivotal role in regulating inflammation, immunity, and cell survival in response to stimuli such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1][2][3] Dysregulation of TAK1 signaling is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[4][5]

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type II inhibitors, such as this compound, bind to the inactive "DFG-out" conformation of the kinase.[6] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing an allosteric pocket adjacent to the ATP-binding site.[6] This mode of inhibition often confers greater selectivity compared to Type I inhibitors that target the highly conserved ATP-binding pocket of the active "DFG-in" conformation.

This compound, also referred to as compound 14, was identified in a study that developed a pharmacophore model for Type II inhibitors, leading to the discovery of a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines as potent kinase inhibitors.[7] While this study highlighted other compounds in the series, such as NG25 (compound 1), for their potent dual inhibition of TAK1 and MAP4K2, this compound is recognized as a TAK1 inhibitor within this chemical scaffold.[1][7] A co-crystal structure of a related compound (NG25) with TAK1 confirmed the Type II binding mode, showing the activation loop in the characteristic DFG-out conformation.[7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (compound 14) and other relevant compounds from the same chemical series, as reported in the primary literature. It is important to note that while this compound is classified as a TAK1 inhibitor, its specific IC50 value against TAK1 is not explicitly detailed in the initial discovery publication. The available data pertains to its activity against other kinases.

Table 1: Biochemical Potency of this compound (Compound 14) Against Various Kinases

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| ZAK | 72 | SelectScreen | [7] |

| CSK | >96% inhibition at 1 µM | KiNativ | [7] |

Table 2: Biochemical Potency of Related Type II Inhibitors from the Same Series

| Compound | TAK1 IC50 (nM) | MAP4K2 IC50 (nM) | Assay Type | Reference |

| 1 (NG25) | 149 | 22 | SelectScreen | [7][8] |

| 2 | 41 | 98 | SelectScreen | [7][8] |

| 16 | >1000 | 37 | SelectScreen | [7][8] |

| 17 | 2700 | 37 | SelectScreen | [8] |

Signaling Pathways

TAK1 is a key mediator in several pro-inflammatory signaling cascades. Upon stimulation by cytokines like TNF-α or IL-1β, a series of upstream events lead to the activation of TAK1. Activated TAK1 then phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.[3]

Caption: TAK1 signaling pathway and point of inhibition by this compound.

Experimental Protocols

The characterization of this compound and related compounds involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (SelectScreen)

This protocol is adapted from the methods used in the discovery of the 4-substituted 1H-pyrrolo[2,3-b]pyridine series of inhibitors.[7][8]

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase (e.g., TAK1/TAB1 complex)

-

Specific peptide substrate for the kinase

-

ATP

-

Test compound (this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescence/luminescence-based ATP/ADP detection system (e.g., ADP-Glo™)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Plate reader or scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a microtiter plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (or just cold ATP for non-radiometric assays). The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the detection reagent for luminescence-based assays).

-

For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the signal, which correlates with ADP production.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Western Blot Assay for Downstream Signaling

This protocol is based on the methods used to assess the cellular activity of the discovered TAK1 inhibitors.[7]

Objective: To determine if this compound can inhibit the phosphorylation of downstream targets of TAK1 in a cellular context.

Materials:

-

Cell line (e.g., L929 mouse fibrosarcoma cells, THP-1 human monocytes)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α, IL-1β, LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p38, anti-IκBα, anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with the appropriate ligand (e.g., TNF-α) for a short period (e.g., 5-15 minutes) to induce TAK1 signaling.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IKKα/β) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with antibodies for total protein levels and a loading control (e.g., tubulin or GAPDH) to ensure equal protein loading.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.

Caption: Workflow for a cellular Western blot assay.

Conclusion

This compound is a member of a promising class of 4-substituted 1H-pyrrolo[2,3-b]pyridine-based Type II kinase inhibitors. Its chemical scaffold has demonstrated potent inhibition of TAK1, a key mediator of inflammatory signaling. While the specific inhibitory concentration of this compound against TAK1 has not been publicly reported, its origin from a series of validated Type II TAK1 inhibitors underscores its potential as a valuable research tool. The experimental protocols detailed in this guide provide a framework for the further characterization and utilization of this compound in exploring the therapeutic potential of TAK1 inhibition in various disease models. The provided diagrams of the TAK1 signaling pathway and experimental workflows serve to visually anchor the technical details, facilitating a deeper understanding for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. An Update on Development of Small-Molecule Plasmodial Kinase Inhibitors [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Targeting the TAK1 Kinase

An In-Depth Review of TAK1's Role in Cellular Signaling and Methodologies for Assessing Inhibitor Interactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comprehensive overview of TGF-β-activated kinase 1 (TAK1) as a therapeutic target. While the query specified the inhibitor "Tak1-IN-4," publicly available literature lacks specific quantitative data and detailed experimental protocols for this particular compound. Therefore, this document will focus on the broader mechanisms of TAK1, using the well-characterized inhibitor "Takinib" as a representative example to illustrate the principles and methodologies of assessing TAK1-protein interactions.

Introduction to TAK1 (Transforming Growth Factor-β-activated Kinase 1)

Transforming Growth Factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in multiple intracellular signaling pathways.[1][2] It plays a pivotal role in translating extracellular signals into cellular responses, particularly in inflammation, immunity, cell survival, and apoptosis.[2][3]

TAK1 is activated by a wide range of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNFα) and Interleukin-1β (IL-1β), ligands for Toll-like receptors (TLRs) such as lipopolysaccharide (LPS), and growth factors like TGF-β.[4][5] Upon activation, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, and TAB3).[4][6] This activation typically involves K63-linked polyubiquitination, which facilitates the recruitment of the TAK1/TAB complex and subsequent autophosphorylation of TAK1 at key residues like Thr184 and Thr187.[6][7]

Once active, TAK1 phosphorylates and activates two major downstream signaling cascades: the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[6][8][9]

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus and initiate the expression of pro-inflammatory and pro-survival genes.[10][11]

-

MAPK Pathways: TAK1 activates MKKs (MAPK kinases), which in turn phosphorylate and activate p38 and JNK, leading to the activation of other transcription factors like AP-1.[1][12]

Given its central role in mediating pro-inflammatory and survival signals, dysregulation of TAK1 activity is implicated in numerous diseases, including rheumatoid arthritis, cancer, and other inflammatory conditions, making it a compelling therapeutic target.[1][5]

Quantitative Data for TAK1 Inhibition

The following table summarizes quantitative data for the representative TAK1 inhibitor, Takinib, to illustrate the type of data crucial for inhibitor characterization.

| Inhibitor | Assay Type | Target | IC50 | Cell Line | Downstream Effect | Reference |

| Takinib | In Vitro Kinase Assay | TAK1 | ~9 nM | - | Direct enzyme inhibition. | [13] |

| Takinib | Cellular Assay | TAK1 | ~2 µM | THP-1 Macrophages | Reduction of TNF, IL-6, IL-1β, IL-8 secretion. | [13] |

| Takinib | Cellular Assay | TAK1 | - | RAW 264.7 Macrophages | Reduced phosphorylation of p65, p50, p38, and c-Jun. | [13] |

Signaling Pathways and Inhibitor Mechanism of Action

The TAK1 Signaling Cascade

The diagram below illustrates the central role of TAK1 in integrating signals from various upstream receptors to activate the NF-κB and MAPK pathways.

Caption: TAK1 integrates signals from receptors like TNFR1, IL-1R, and TLR4.

Inhibitor Mechanism of Action

A TAK1 inhibitor functions by blocking the kinase activity of TAK1, thereby preventing the phosphorylation and activation of its downstream targets.

Caption: TAK1 inhibitors block the phosphorylation of downstream targets like IKK and MKKs.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the interaction between an inhibitor and its target protein.

Protocol: Western Blot for Phosphorylated Downstream Targets

This protocol is used to assess the effect of a TAK1 inhibitor on the phosphorylation status of downstream signaling proteins like p38, JNK, and the NF-κB subunit p65.

-

Cell Culture and Treatment:

-

Culture human THP-1 monocytes or murine RAW 264.7 macrophages in appropriate media.

-

Seed cells at a density of 1x10^6 cells/mL in 6-well plates.

-

Differentiate THP-1 cells using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours, followed by a 48-hour rest period in PMA-free media.[13]

-

Pre-treat cells with various concentrations of the TAK1 inhibitor (e.g., 0.1, 1, 10 µM Takinib) or DMSO vehicle control for 1 hour.

-

Stimulate the cells with 100 ng/mL LPS for 15, 30, and 60 minutes to activate the TAK1 pathway.[13]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-p65, anti-phospho-p38, anti-phospho-JNK, and total protein controls).

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.

-

Reagents and Setup:

-

Recombinant active TAK1/TAB1 enzyme.

-

Kinase substrate (e.g., inactive MKK6).[14]

-

Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

-

ATP solution (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a phosphospecific antibody).

-

Test inhibitor (this compound) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the TAK1/TAB1 enzyme to the kinase buffer.

-

Add the test inhibitor at serially diluted concentrations and incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

-

Detection and Analysis:

-

Radiometric Method: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive (ELISA-based): Use a phosphospecific antibody against the phosphorylated substrate (e.g., anti-phospho-MKK6) in an ELISA format for detection.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Workflow for Assessing a Novel TAK1 Inhibitor

The following diagram outlines a logical workflow for the preclinical assessment of a new TAK1 inhibitor.

References

- 1. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. TAK1 signaling is a potential therapeutic target for pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAB4 Stimulates TAK1-TAB1 Phosphorylation and Binds Polyubiquitin to Direct Signaling to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 13. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Landscape of TAK1 Inhibition by Tak1-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes. Its central role in inflammation, immunity, apoptosis, and cell survival has positioned it as a compelling therapeutic target for a range of diseases, including inflammatory disorders and cancer. This technical guide delves into the biological functions of TAK1 and the consequences of its inhibition, with a specific focus on the inhibitor Tak1-IN-4. While detailed public data on this compound is limited, this document synthesizes available information and provides a comprehensive overview of the broader context of TAK1 inhibition.

The Central Role of TAK1 in Cellular Signaling

TAK1 is a key downstream effector for a variety of pro-inflammatory and stress-related stimuli, including cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs).[1] Upon activation, TAK1, in complex with its binding partners TAB1, TAB2, and TAB3, initiates signaling cascades that lead to the activation of major transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

The activation of these pathways orchestrates the expression of a wide array of genes involved in the inflammatory response, immune cell activation, and cell survival. Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.

This compound: A Novel Inhibitor of TAK1

This compound, also identified as Compound 14 in patent literature, is a small molecule inhibitor of TAK1. Its chemical structure is based on a 2,4-1H-imidazole carboxamide scaffold. While extensive peer-reviewed studies detailing the comprehensive biological effects and selectivity profile of this compound are not widely available, its classification as a TAK1 inhibitor allows for an informed understanding of its expected biological functions based on the known roles of its target.

Quantitative Data on TAK1 Inhibitors

To provide a comparative context for the potency of TAK1 inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known TAK1 inhibitors. It is important to note that specific IC50 values for this compound are not publicly available in the reviewed literature.

| Inhibitor | TAK1 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Reference |

| Takinib | 9.5 | IRAK1 (390), IRAK4 (120) | |

| 5Z-7-Oxozeaenol | 8 | VEGF-R2 (52) | |

| NG25 | 149 | MAP4K2 (21.7) | |

| HS-276 | 2.5 | Not specified |

The Biological Consequences of TAK1 Inhibition

The inhibition of TAK1 by compounds like this compound is anticipated to have profound effects on multiple cellular pathways, primarily by attenuating inflammatory signaling and modulating cell fate decisions between survival, apoptosis, and necroptosis.

Attenuation of Inflammatory Signaling

By blocking the catalytic activity of TAK1, its inhibitors prevent the downstream activation of the IKK complex, which is essential for the activation of the canonical NF-κB pathway. This, in turn, suppresses the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Similarly, inhibition of TAK1 abrogates the phosphorylation and activation of MKKs, the upstream kinases for JNK and p38 MAPKs, thereby dampening AP-1-mediated gene expression.

Signaling Pathway Diagram: TAK1-Mediated Inflammatory Response

Caption: TAK1 signaling cascade initiated by inflammatory stimuli.

Modulation of Cell Death Pathways

TAK1 plays a crucial and complex role in regulating programmed cell death. Its activity is often a deciding factor in whether a cell undergoes apoptosis (programmed cell death) or necroptosis (a form of programmed necrosis).

-

Promotion of Cell Survival: In many contexts, TAK1 activation promotes cell survival by inducing the expression of anti-apoptotic genes through the NF-κB pathway.

-

Induction of Apoptosis upon Inhibition: Inhibition of TAK1 can sensitize cells to TNFα-induced apoptosis. In the absence of TAK1-mediated survival signals, the TNF receptor signaling complex can switch to a pro-apoptotic complex (Complex II), leading to the activation of caspase-8 and the apoptotic cascade.

-

Role in Necroptosis: Under conditions where caspase-8 is inhibited, TAK1 activity can promote necroptosis through the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3. Conversely, in some cellular contexts, TAK1 inhibition can also trigger necroptosis.

Logical Diagram: Cell Fate Decision Modulated by TAK1 Activity

Caption: TAK1 activity as a switch in cell fate decisions.

Experimental Protocols

While specific protocols for this compound are not detailed in publicly accessible literature, the following are standard methodologies used to characterize TAK1 inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on TAK1 enzymatic activity.

-

Reagents and Materials:

-

Recombinant human TAK1/TAB1 complex.

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

ATP (often used at a concentration close to its Km for the kinase).

-

A suitable substrate (e.g., a peptide with a TAK1 phosphorylation motif or a generic substrate like myelin basic protein).

-

Radiolabeled ATP ([γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™, LanthaScreen™).

-

The inhibitor compound (this compound) at various concentrations.

-

-

Procedure (Radiometric Assay Example): a. The inhibitor is pre-incubated with the TAK1/TAB1 enzyme in the kinase buffer for a defined period (e.g., 10-15 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of the substrate and [γ-³²P]ATP. c. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C. d. The reaction is stopped by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane. e. The phosphorylated substrate is separated from the free [γ-³²P]ATP (e.g., by washing the membrane). f. The amount of incorporated radioactivity is quantified using a scintillation counter. g. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: In Vitro Kinase Assay

References

Tak1-IN-4: A Technical Guide for Inflammatory Response Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in the inflammatory response.[1][2] Activated by a host of pro-inflammatory stimuli including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS) via Toll-like receptors (TLRs), TAK1 orchestrates the downstream activation of major inflammatory signaling cascades, namely the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This central role positions TAK1 as a compelling therapeutic target for a multitude of inflammatory diseases.[5] Tak1-IN-4 is a compound identified as an inhibitor of TAK1, offering a potential tool for researchers to dissect the intricate role of TAK1 in inflammation and explore its therapeutic potential.[6] This technical guide provides a comprehensive overview of the core knowledge surrounding the use of TAK1 inhibitors, with a focus on this compound, in the context of inflammatory response studies.

Core Concept: TAK1 Signaling in Inflammation

TAK1 acts as a crucial upstream kinase that integrates signals from various inflammatory receptors.[1][4] Upon stimulation, TAK1, in complex with its binding partners (TABs), becomes activated through a process involving phosphorylation and ubiquitination.[2] Activated TAK1 then propagates the inflammatory signal by phosphorylating and activating two major downstream pathways:

-

The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][7]

-

The MAPK Pathways: TAK1 activates several MAPK kinases (MKKs), which in turn phosphorylate and activate the key MAPK members: c-Jun N-terminal kinase (JNK), p38, and to some extent, the extracellular signal-regulated kinase (ERK).[8] These MAPK pathways regulate the activity of various transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.[8]

By inhibiting TAK1, compounds like this compound are expected to block the activation of both the NF-κB and MAPK pathways, thereby attenuating the inflammatory response.

Quantitative Data on TAK1 Inhibitors

| Inhibitor | Target(s) | IC50 | Cell-Based Assay | Reference |

| Takinib | TAK1 | 9.5 nM | Inhibition of IL-6 secretion in RA FLS cells (IC50 ~µM range) | [9][10] |

| NG25 | TAK1, MAP4K2 | TAK1: 149 nM, 21.7 nM | Reduced phosphorylation of IKKα/β at 100 nM in L929 cells | [9][11] |

| 5Z-7-Oxozeaenol | TAK1 (and other kinases) | - | Inhibited IL-6 production in mesenchymal stem cells | [12] |

| HS-276 | TAK1 | 2.3 nM (Ki = 2.5 nM) | Inhibition of TNF-mediated cytokine profiles | [9] |

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathways in Inflammation

The following diagrams illustrate the central role of TAK1 in mediating inflammatory signals.

Experimental Workflow: Investigating this compound Efficacy

The following diagram outlines a typical workflow to assess the efficacy of a TAK1 inhibitor like this compound in a cell-based inflammatory model.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for key experiments used to characterize TAK1 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of TAK1.

Objective: To determine the IC50 of this compound for TAK1 kinase.

Materials:

-

Recombinant human TAK1/TAB1 enzyme complex[13]

-

Myelin Basic Protein (MBP) as a substrate[13]

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[14]

-

This compound at various concentrations

Protocol:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant TAK1/TAB1 enzyme, and the substrate (MBP).

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell-Based Inflammation Assay

This assay evaluates the effect of the inhibitor on inflammatory responses in a cellular context.

Objective: To measure the effect of this compound on cytokine production in stimulated macrophages.

Materials:

-

THP-1 human monocytic cell line or primary macrophages

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) or TNF-α as an inflammatory stimulus

-

This compound

-

ELISA kits for human TNF-α and IL-6

Protocol:

-

Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.

-

Replace the medium and allow the cells to rest for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) for a defined period (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of Signaling Pathways

This technique is used to assess the phosphorylation status of key proteins in the TAK1 signaling cascade.

Objective: To determine if this compound inhibits the phosphorylation of IKK and p38 MAPK.

Protocol:

-

Culture and treat cells with this compound and an inflammatory stimulus as described in the cell-based inflammation assay.

-

Lyse the cells at different time points after stimulation (e.g., 0, 15, 30, 60 minutes) using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated IKK (p-IKK), phosphorylated p38 (p-p38), total IKK, total p38, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Objective: To assess the effect of this compound on NF-κB-dependent gene transcription.

Materials:

-

HEK293T or other suitable cell line

-

An NF-κB luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

TNF-α

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the transfected cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

TAK1 is a pivotal kinase in the inflammatory response, and its inhibition presents a promising therapeutic strategy. While this compound is a commercially available inhibitor of TAK1, a comprehensive body of public research detailing its specific activity and applications is currently limited. The information and protocols provided in this guide, drawn from the broader study of TAK1 inhibition, are intended to equip researchers with the foundational knowledge and methodologies to investigate the role of TAK1 in their specific models of inflammation. As with any inhibitor, careful characterization and validation in the experimental systems of interest are paramount for robust and reliable findings. Further research into the specific properties of this compound will be valuable to the scientific community.

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. selleckchem.com [selleckchem.com]

- 5. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. USP4 targets TAK1 to downregulate TNFα-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Knockdown of TAK1 Accelerates Bone Marrow Proliferation/Differentiation and Induces Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The inflammatory signalling mediator TAK1 mediates lymphocyte recruitment to lipopolysaccharide-activated murine mesenchymal stem cells through interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAK1-TAB1 Kinase Enzyme System [promega.com]

- 14. promega.com.cn [promega.com.cn]

The Therapeutic Potential of TAK1 Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the therapeutic potential of targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) in cancer. The specific inhibitor, Tak1-IN-4, is a commercially available research compound identified as a TAK1 inhibitor.[1][2][3] However, as of late 2025, public-domain scientific literature detailing its specific biological activity, efficacy in cancer models, or detailed mechanism of action is unavailable. Therefore, this guide will focus on the extensive preclinical data generated for other well-characterized TAK1 inhibitors, such as Takinib, NG25, and 5Z-7-Oxozeaenol, to illustrate the therapeutic promise of this target class.

Executive Summary

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, has emerged as a critical signaling node in multiple pathways integral to cancer progression, including inflammation, cell survival, and metastasis.[4][5] As a key mediator of signals from cytokines like TNFα, IL-1, and TGF-β, TAK1 activates downstream pro-survival pathways, primarily NF-κB and MAPKs (p38/JNK).[6][7] Its frequent upregulation in various malignancies, including breast, colon, ovarian, and pancreatic cancers, and its role in chemoresistance make it a compelling target for therapeutic intervention.[4][8] Preclinical studies with potent and selective TAK1 inhibitors have demonstrated significant anti-tumor activity, often by switching the cellular response to inflammatory signals from survival to apoptosis. This guide provides an in-depth overview of the TAK1 signaling axis, summarizes the quantitative preclinical efficacy of representative TAK1 inhibitors, details common experimental protocols for their evaluation, and outlines the therapeutic rationale for developing agents like this compound.

The Role of TAK1 in Cancer Biology

TAK1 is a serine/threonine kinase that functions as a central regulator integrating signals from a variety of extracellular and intracellular stimuli.[4] These stimuli, including pro-inflammatory cytokines, pathogens, and DNA damage, activate TAK1, which in turn phosphorylates and activates two major downstream signaling cascades:

-

The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[6] In cancer, this results in the transcription of genes that promote cell survival, proliferation, inflammation, and angiogenesis.[4]

-

The MAPK Pathways: TAK1 also phosphorylates and activates MAPK kinases (MKKs), such as MKK3/6 and MKK4/7, which then activate the p38 and JNK pathways, respectively.[7] These pathways are involved in regulating cellular responses to stress, apoptosis, and inflammation.

The context-dependent nature of TAK1 signaling means it can have dual roles.[4] While it is essential for the survival of many cancer cells, in some contexts, such as in specific liver cells, it can act as a tumor suppressor.[4] However, in a majority of aggressive cancers, elevated TAK1 activity is associated with tumor progression, metastasis, and the creation of an immunosuppressive tumor microenvironment.[4][8]

Mechanism of Action for TAK1 Inhibitors

TAK1 inhibitors, such as this compound, are designed to bind to the kinase domain of TAK1, preventing its phosphorylation activity. The primary therapeutic mechanism involves blocking the pro-survival signals mediated by NF-κB and MAPK. A key strategy involves combination therapy; for instance, in the presence of TNFα, cancer cells that rely on TAK1-mediated NF-κB signaling for survival are rerouted towards apoptosis when TAK1 is inhibited.[2][3] This targeted induction of cell death is a promising avenue for cancer treatment.

Quantitative Data for Representative TAK1 Inhibitors

The following tables summarize the in vitro potency of several well-studied TAK1 inhibitors across various enzymatic and cellular assays. This data provides a benchmark for the expected activity of novel TAK1 inhibitors like this compound.

| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |

| Takinib | TAK1 | IC50: 9.5 nM | Enzymatic | [7][9] |

| IRAK4 | IC50: 120 nM | Enzymatic | [7][9] | |

| IRAK1 | IC50: 390 nM | Enzymatic | [7][9] | |

| HS-276 | TAK1 | Ki: 2.5 nM | Enzymatic | [7][10] |

| TAK1 | IC50: 2.3 nM | Enzymatic | [10] | |

| 5Z-7-Oxozeaenol | TAK1 | IC50: 8 nM | Enzymatic | [11] |

| VEGF-R2 | IC50: 52 nM | Enzymatic | [11] | |

| NG25 | TAK1 | IC50: 149 nM | Enzymatic | [12] |

| MAP4K2 | IC50: 21.7 nM | Enzymatic | [12] |

Table 1: Enzymatic Potency of Select TAK1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of various compounds against TAK1 and other kinases, demonstrating their potency and selectivity.

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| NG25 | INA-6 | Multiple Myeloma | ~100 nM | [13] |

| IH-1 | Multiple Myeloma | ~150 nM | [13] | |

| ANBL-6 | Multiple Myeloma | ~200 nM | [13] | |

| 5Z-7-Oxozeaenol | INA-6 | Multiple Myeloma | ~25 nM | [13] |

| IH-1 | Multiple Myeloma | ~50 nM | [13] | |

| ANBL-6 | Multiple Myeloma | ~50 nM | [13] |

Table 2: Cellular IC50 Values of TAK1 Inhibitors in Multiple Myeloma Cell Lines. This table shows the concentration of inhibitor required to reduce cell viability by 50% after an 18-hour treatment.

Visualizing TAK1 Signaling and Experimental Evaluation

TAK1 Signaling Pathway and Point of Inhibition

Caption: TAK1 signaling cascade and the inhibitory action of this compound.

Standard Experimental Workflow for TAK1 Inhibitor Evaluation

Caption: A typical preclinical workflow for evaluating a novel TAK1 inhibitor.

Key Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the efficacy of TAK1 inhibitors. Specific concentrations and timings should be optimized for each cell line and inhibitor.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells (e.g., 1,000-5,000 cells/well) in an opaque-walled 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the TAK1 inhibitor (e.g., this compound) in growth medium. Add the desired final concentrations to the cells. Include vehicle-only (e.g., DMSO) controls. For combination studies, add a fixed concentration of a second agent, like TNFα (e.g., 30 ng/mL), to a parallel set of wells.[11]

-

Incubation: Incubate the plate for a specified period (e.g., 18-72 hours) at 37°C, 5% CO2.[13]

-

Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).

-

Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Western Blot for Target Engagement

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the TAK1 inhibitor at various concentrations for a defined period (e.g., 1-4 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-p38, total p38, phospho-IKKα/β, total IKKβ, and a loading control (e.g., GAPDH).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer the TAK1 inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.

Conclusion and Future Directions

The role of TAK1 as a central hub for pro-survival signaling in numerous cancers is well-established. Preclinical evidence from a range of TAK1 inhibitors strongly supports its viability as a therapeutic target. These compounds have demonstrated the ability to induce apoptosis, inhibit proliferation, and suppress tumor growth, particularly in cancers driven by inflammatory signaling.

For a novel agent like This compound , the path forward involves a systematic evaluation following the workflow described herein. Key steps will include determining its potency and selectivity, establishing its efficacy in a panel of relevant cancer cell lines, and ultimately, assessing its anti-tumor activity and safety profile in preclinical in vivo models. The success of other TAK1 inhibitors provides a strong rationale for pursuing this investigation, with the ultimate goal of translating the therapeutic potential of TAK1 inhibition into a novel treatment strategy for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for Tak1-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Tak1-IN-4, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The provided methodologies are essential for researchers in drug discovery and cell signaling to assess the potency and selectivity of this compound and other potential TAK1 inhibitors.

Introduction to TAK1 Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central regulator in various cellular processes, including inflammation, immunity, apoptosis, and tissue homeostasis. TAK1 is activated by a range of stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as transforming growth factor-β (TGF-β) and Toll-like receptor (TLR) ligands. Upon activation, TAK1 initiates downstream signaling cascades, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38. Dysregulation of the TAK1 signaling pathway is implicated in numerous diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a compelling therapeutic target.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating key inflammatory and cellular signaling pathways.

Application Notes and Protocols: Preparation of Tak1-IN-4 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and cellular stress pathways.[1][2][3][4][5] It is activated by a variety of stimuli, including tumor necrosis factor-α (TNFα), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1][2][5] Upon activation, TAK1 initiates downstream signaling cascades, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate inflammation, immunity, cell survival, and apoptosis.[1][2][5] Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[3]

Tak1-IN-4 is a potent inhibitor of TAK1. This document provides detailed application notes and a protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.35 g/mol |

| Appearance | Solid |

| Color | Off-white to light yellow |

| Solubility in DMSO | ≥ 83.33 mg/mL (≥ 257.71 mM) |

Data sourced from MedChemExpress.[6][7][8]

Recommended Stock Solution Concentration

For most in vitro cell-based assays, a stock solution of 10 mM is recommended. This concentration provides a convenient starting point for preparing a wide range of working concentrations. Other TAK1 inhibitors, such as NG25 and Takinib, have been used in cellular assays at concentrations up to 10 µM. A 10 mM stock allows for easy dilution to these working concentrations while keeping the final DMSO concentration in the cell culture medium at a non-toxic level (typically ≤ 0.1%).

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound solid

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile

-

Microcentrifuge tubes, sterile

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.01 mol/L x 0.001 L x 323.35 g/mol = 0.0032335 g

-

Mass (mg) = 3.23 mg

-

-

-

Weighing this compound:

-

In a sterile microcentrifuge tube, carefully weigh out approximately 3.23 mg of this compound using a calibrated analytical balance.

-

-

Dissolving in DMSO:

-

Mixing and Solubilization:

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Storage and Stability

Proper storage is crucial to maintain the activity of the this compound stock solution.

| Storage Temperature | Shelf Life | Special Instructions |

| -80°C | 6 months | Protect from light.[6][7][8] |

| -20°C | 1 month | Protect from light.[6][7][8] |

Data sourced from MedChemExpress.[6][7][8]

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.

Caption: TAK1 signaling pathway and point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Optimal Concentration of Tak1-IN-4 for Treating Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[1][2] Activated by a variety of stimuli including pro-inflammatory cytokines like TNFα and IL-1β, TAK1 mediates the activation of downstream pathways such as NF-κB and MAPKs (JNK and p38).[1] Dysregulation of TAK1 signaling is implicated in numerous diseases, making it an attractive therapeutic target.

Tak1-IN-4 is a small molecule inhibitor of TAK1. Determining the optimal concentration of this compound for use in primary cells is crucial to ensure potent and specific target inhibition while minimizing off-target effects and cytotoxicity. Primary cells, being more physiologically relevant than cell lines, often exhibit different sensitivities to chemical compounds. Therefore, a systematic approach is required to establish the ideal working concentration for each specific primary cell type.

These application notes provide a comprehensive guide and detailed protocols for researchers to determine and validate the optimal concentration of this compound for their primary cell-based assays.

Pre-experimental Considerations

Before initiating experiments, it is essential to understand the characteristics of this compound and the primary cells of interest.

-

This compound Properties: Review the manufacturer's data sheet for information on the inhibitor's purity, solubility, and storage conditions. Prepare a stock solution in a suitable solvent, typically DMSO, at a high concentration (e.g., 10 mM) to minimize the final solvent concentration in the cell culture media.

-

Primary Cell Culture: Ensure a stable and reproducible primary cell culture system. The health and density of the cells can significantly impact their response to inhibitors.

-

Experimental Controls: Always include appropriate controls in your experiments:

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

Untreated Control: Cells cultured in media alone.

-

Positive Control (optional): If available, use a known activator of the TAK1 pathway (e.g., TNFα, IL-1β) to stimulate the cells and a known effective TAK1 inhibitor as a reference.

-